

YL-109: A Novel Antitumor Agent Targeting Breast Cancer Progression and Metastasis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YL-109

Cat. No.: B1684375

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YL-109, with the IUPAC name 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol, is a promising small molecule inhibitor of breast cancer cell growth and invasiveness.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **YL-109**. It details the compound's mechanism of action, which involves the induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.^{[1][2][3]} This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the underlying signaling pathway to facilitate further research and development of **YL-109** as a potential therapeutic agent.

Chemical Structure and Properties

YL-109 is a benzothiazole derivative with the chemical formula C₁₄H₁₁NO₂S.^{[1][3]} Its structure is characterized by a benzothiazole ring linked to a 2-methoxyphenol group. The key physicochemical properties of **YL-109** are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-(benzo[d]thiazol-2-yl)-2-methoxyphenol	[1]
CAS Number	36341-25-0	[1][3]
Molecular Formula	C14H11NO2S	[1][3]
Molecular Weight	257.31 g/mol	[1][3]
SMILES	<chem>COC1=CC(C2=NC3=CC=CC=C3S2)=CC=C1O</chem>	[1]
Appearance	Solid	[4]
Solubility	Soluble in DMSO	[4]
Storage	-20°C for long-term storage	[3]

Biological Activity and Mechanism of Action

YL-109 has demonstrated significant antitumor activity, particularly in breast cancer models. It effectively inhibits cell proliferation, motility, and invasiveness in both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[3]

Quantitative Biological Data

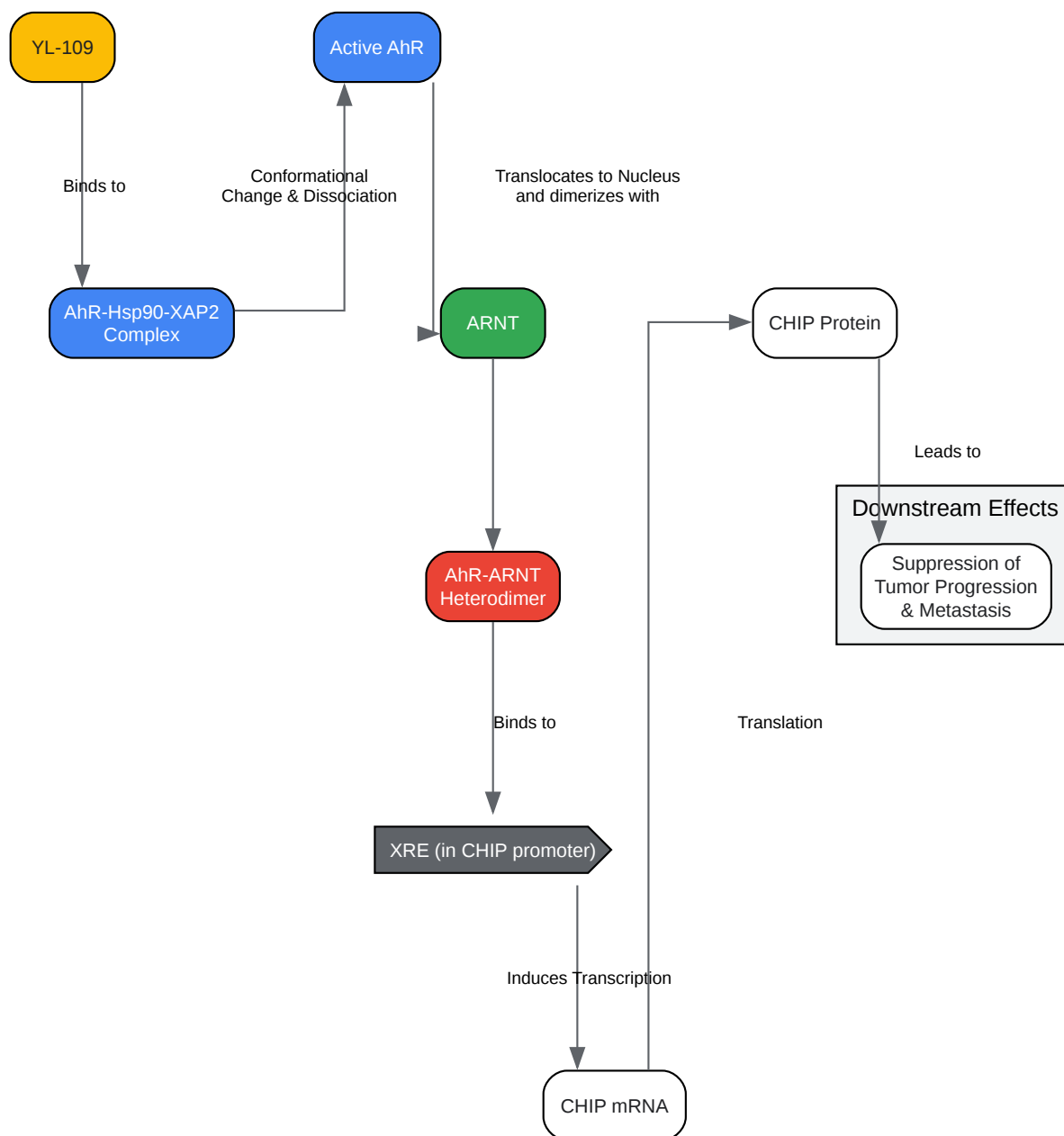
The following table summarizes the key in vitro and in vivo efficacy data for **YL-109**.

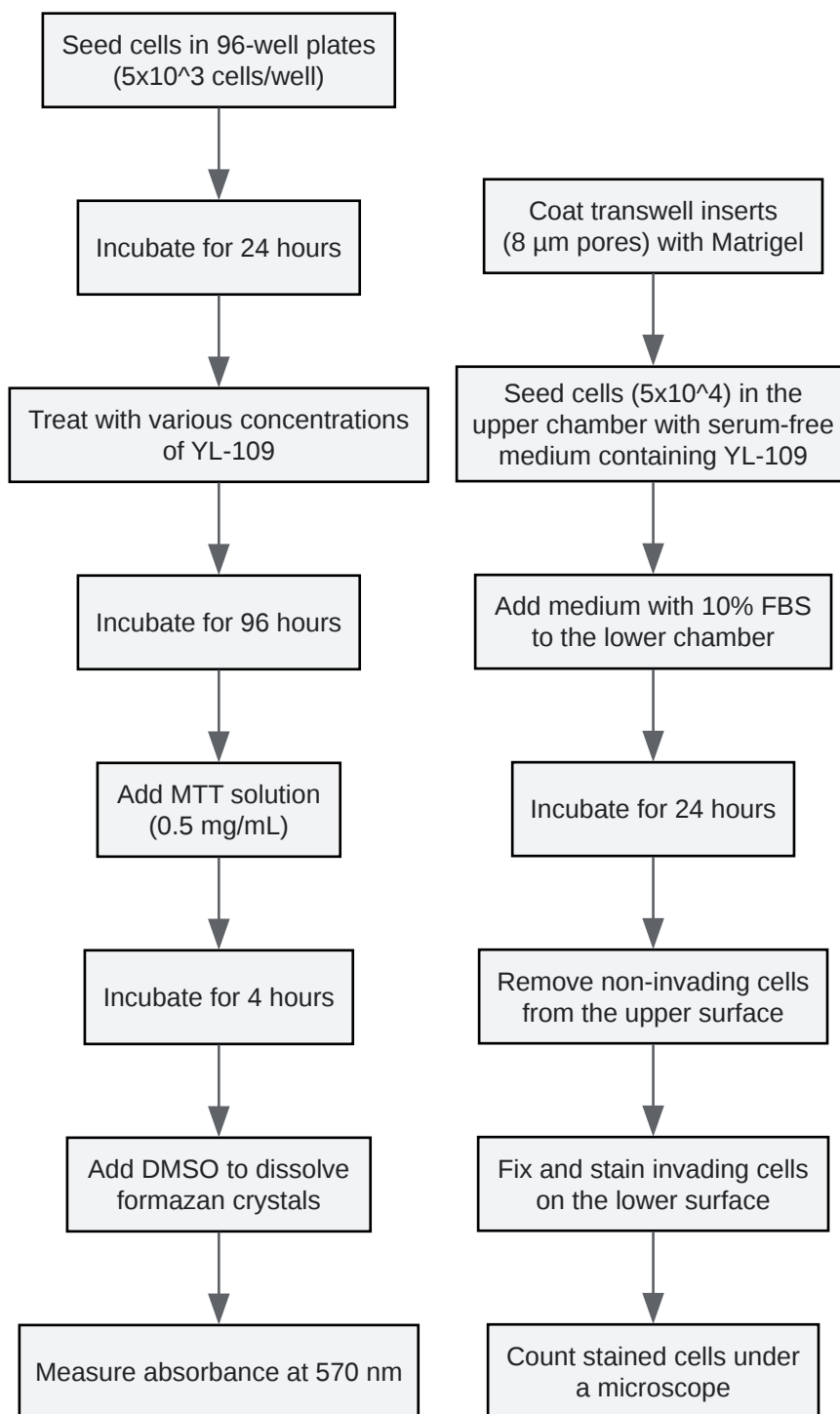
Assay	Cell Line / Model	Result	Reference
Cell Proliferation (IC50)	MCF-7	85.8 nM (96 h)	[3]
MDA-MB-231	4.02 μ M (96 h)	[3]	
In Vivo Tumor Growth	MCF-7 Xenograft	Significant suppression of tumor growth (15 mg/kg, s.c. every 2 days)	[3]
MDA-MB-231 Xenograft	Significant suppression of tumor growth (15 mg/kg, s.c. every 2 days)	[3]	
In Vivo Metastasis	MDA-MB-231 Xenograft	Significant reduction in lung metastasis (15 mg/kg, s.c. every 2 days)	[3]

Signaling Pathway: AhR-Mediated CHIP Induction

The primary mechanism of action of **YL-109** is the induction of the E3 ubiquitin ligase CHIP. **YL-109** acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that is typically involved in xenobiotic metabolism.[1][3] Upon binding of **YL-109**, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter region of target genes, including the gene encoding CHIP (STUB1), leading to increased transcription and protein expression of CHIP.[5]

The induced CHIP protein, in turn, is known to promote the degradation of several oncogenic proteins, thereby suppressing tumor progression and metastatic potential.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Characterization and reduction of non-endocrine cells accompanying islet-like endocrine cells differentiated from human iPSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YL-109: A Novel Antitumor Agent Targeting Breast Cancer Progression and Metastasis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684375#yl-109-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com